

An In-depth Technical Guide to (Z,Z)-3,5-Octadiene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Octadiene

Cat. No.: B14166476

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z,Z)-3,5-octadiene is a volatile organic compound and a member of the conjugated diene family of hydrocarbons. Its structure, characterized by two double bonds separated by a single bond, both in the cis (Z) configuration, gives rise to unique chemical and physical properties. Conjugated dienes are of significant interest in organic synthesis and are found as structural motifs in various natural products and biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, and potential biological relevance of **(Z,Z)-3,5-octadiene**, tailored for a scientific audience.

Physicochemical Properties

A summary of the key physicochemical properties of **(Z,Z)-3,5-octadiene** is presented in the table below. This data has been aggregated from various chemical databases and literature sources.

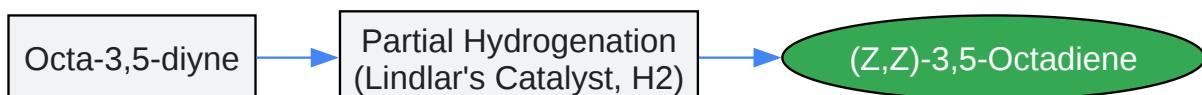
Property	Value	Source
Molecular Formula	C ₈ H ₁₄	PubChem[1]
Molecular Weight	110.20 g/mol	PubChem[1]
CAS Number	7348-80-3	PubChem[1]
IUPAC Name	(Z,Z)-octa-3,5-diene	PubChem[1]
Canonical SMILES	CCC=CC=CCC	PubChem[1]
InChI Key	HWXQYUCHSICMAS-SFECMWDFSA-N	PubChem[1]
Appearance	Colorless liquid (presumed)	General knowledge
Boiling Point	Not experimentally determined; estimated to be around 125- 127 °C	General knowledge
Melting Point	Not experimentally determined	
Density	Not experimentally determined	
Solubility	Insoluble in water; Soluble in nonpolar organic solvents	General knowledge
logP (octanol/water)	3.2 (calculated)	LookChem[2]
Kovats Retention Index	835.9, 836.6, 841.4 (non-polar column)	PubChem[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of (Z,Z)-3,5-octadiene.

- Mass Spectrometry (MS): The NIST WebBook provides the electron ionization mass spectrum for (Z,Z)-3,5-octadiene[3].
- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^{13}C NMR: SpectraBase provides chemical shift data for the ^{13}C NMR of (Z,Z)-**3,5-octadiene**[4].
- ^1H NMR: While a specific spectrum for (Z,Z)-**3,5-octadiene** is not readily available, the expected ^1H NMR spectrum would show characteristic signals for vinylic and allylic protons, with coupling constants indicative of the Z-configuration of the double bonds.
- Infrared (IR) Spectroscopy: The IR spectrum of a cis,cis-diene would be expected to show characteristic C-H stretching frequencies for sp^2 -hybridized carbons above 3000 cm^{-1} and C=C stretching vibrations in the region of $1600\text{-}1680\text{ cm}^{-1}$. The out-of-plane C-H bending (wagging) vibrations for cis-alkenes typically appear in the $675\text{-}730\text{ cm}^{-1}$ region and can be diagnostic[2].

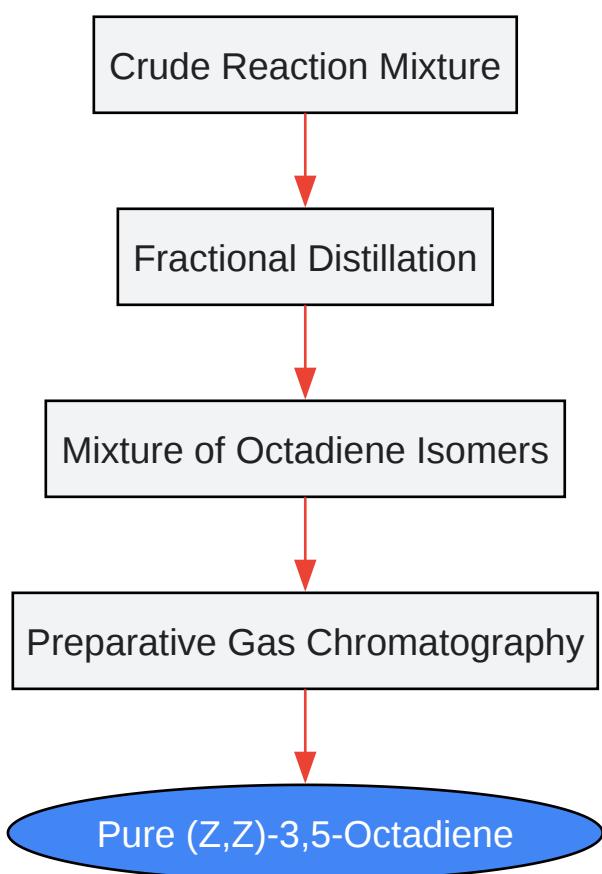

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis and purification of (Z,Z)-**3,5-octadiene** are not widely available in the public domain. However, general stereoselective methods for the synthesis of (Z,Z)-dienes can be adapted.

Synthesis: A Generalized Stereoselective Approach

The stereoselective synthesis of (Z,Z)-dienes can be challenging. One potential strategy involves the use of organometallic coupling reactions, such as a modified Suzuki or Negishi coupling, where the stereochemistry of the starting materials dictates the final product geometry[3]. Another approach could be the partial reduction of a corresponding diyne using a Lindlar catalyst, which is known to produce cis-alkenes.

Hypothetical Synthetic Workflow:


[Click to download full resolution via product page](#)

Caption: Hypothetical synthesis of (Z,Z)-**3,5-octadiene**.

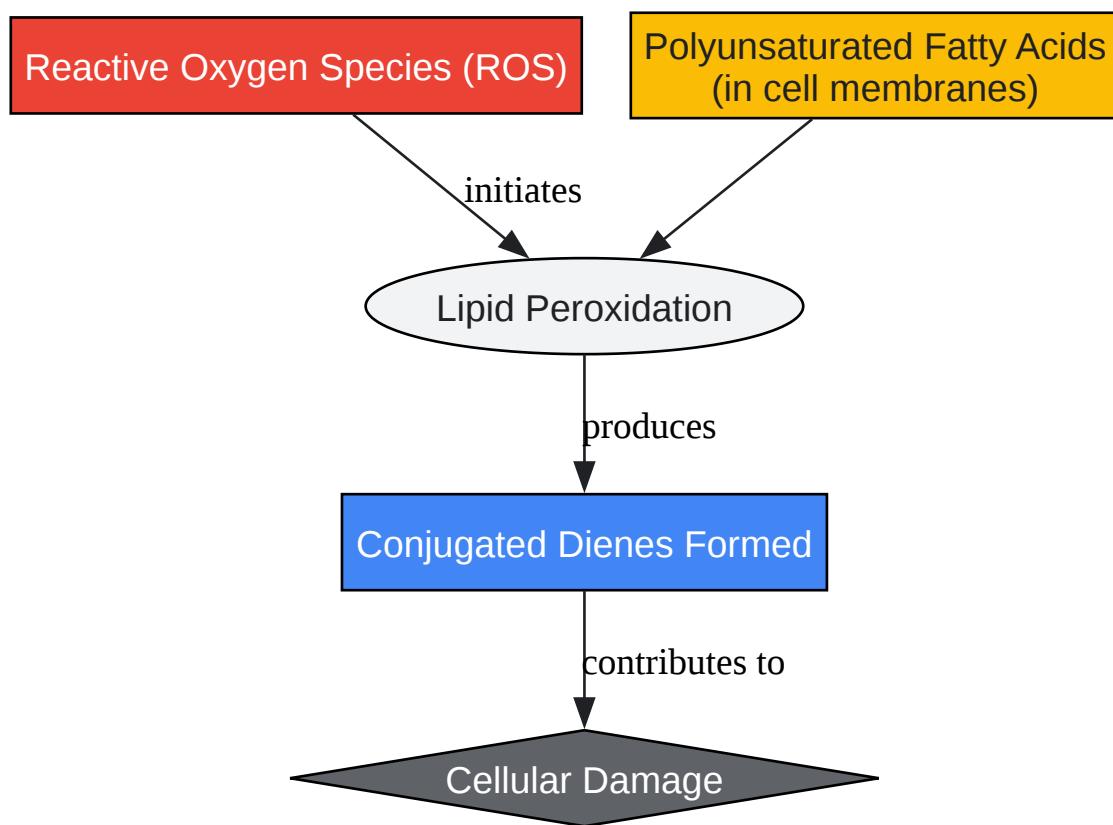
Purification Protocol for Volatile Dienes

The purification of volatile, nonpolar hydrocarbons like **(Z,Z)-3,5-octadiene** typically involves fractional distillation to separate it from solvents and impurities with different boiling points[5]. Subsequent purification to separate it from other isomers can be challenging but may be achieved using preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a suitable stationary phase[5][6].

Generalized Purification Workflow:

[Click to download full resolution via product page](#)

Caption: Generalized purification workflow for **(Z,Z)-3,5-octadiene**.


Biological Activity and Relevance in Drug Development

There is a lack of specific studies on the biological activity, pharmacology, and toxicology of **(Z,Z)-3,5-octadiene**. However, the conjugated diene motif is of significant biological interest.

Conjugated Dienes and Oxidative Stress:

Conjugated dienes are known to be early markers of lipid peroxidation, a process implicated in cellular damage and various disease states[5]. The formation of conjugated dienes in biological membranes is an indicator of oxidative stress.

Signaling Pathway Implication (Hypothetical):

[Click to download full resolution via product page](#)

Caption: Role of conjugated dienes in oxidative stress.

Relevance to Drug Development:

While **(Z,Z)-3,5-octadiene** itself is not a known therapeutic agent, the conjugated diene moiety is present in numerous natural products with potent biological activities[7]. The study of simpler

conjugated dienes can provide insights into the structure-activity relationships of more complex molecules. Furthermore, understanding the role of conjugated dienes in biological systems is crucial for developing drugs that target oxidative stress-related diseases.

Safety and Handling

Specific safety and handling information for (Z,Z)-**3,5-octadiene** is not readily available. However, as a volatile organic compound, it should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is likely flammable and should be kept away from ignition sources. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) for a closely related and well-characterized octadiene isomer.

Conclusion

(Z,Z)-**3,5-octadiene** is a conjugated diene with defined physicochemical properties. While specific experimental protocols for its synthesis and detailed biological studies are currently limited in the public domain, general methodologies for the preparation and purification of such compounds can be applied. The conjugated diene structure is of significant interest in the context of oxidative stress and as a key structural element in various biologically active molecules. Further research is warranted to fully elucidate the chemical and biological properties of this specific isomer and its potential applications in research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes - PMC
[pmc.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (Z,Z)-3,5-Octadiene]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14166476#z-z-3-5-octadiene-properties\]](https://www.benchchem.com/product/b14166476#z-z-3-5-octadiene-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com